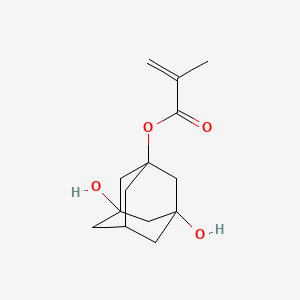

3,5-Dihydroxyadamantan-1-yl Methacrylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C14H20O4 |

|---|---|

分子量 |

252.31 g/mol |

IUPAC 名称 |

(3,5-dihydroxy-1-adamantyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H20O4/c1-9(2)11(15)18-14-5-10-3-12(16,7-14)6-13(17,4-10)8-14/h10,16-17H,1,3-8H2,2H3 |

InChI 键 |

HFLCKUMNXPOLSN-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)C(=O)OC12CC3CC(C1)(CC(C3)(C2)O)O |

产品来源 |

United States |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-3,5-Dihydroxyadamantan-1-yl-Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxyadamantan-1-yl methacrylate is a unique bifunctional monomer possessing a rigid adamantane core with two hydroxyl groups and a polymerizable methacrylate moiety.[1] This structure imparts a combination of desirable properties, including high thermal stability, enhanced substrate adhesion, and opportunities for further chemical modification, making it a valuable building block in the development of advanced materials.[1][2] Its applications are particularly prominent in the formulation of photoresists for microfabrication and as a component in drug delivery systems.[1][2][3] The rigid adamantane cage provides excellent dry-etching resistance in semiconductor manufacturing, while the hydroxyl groups improve solubility and adhesion to substrates.[2] In the pharmaceutical field, the versatile adamantane structure can be functionalized to interact with various molecular targets.[1]

This technical guide provides an in-depth overview of the primary synthesis routes for this compound, complete with detailed experimental protocols and a summary of relevant quantitative data.

Synthesis Routes

The synthesis of this compound primarily involves the esterification of an adamantane polyol with methacrylic acid or its derivatives. The key starting material is typically adamantane-1,3,5-triol, which allows for the selective methacrylation of one hydroxyl group, leaving the other two available for further functionalization or to enhance material properties.

Two principal methods for this transformation are:

-

Acid-Catalyzed Dehydration-Condensation: This is a widely reported and scalable method.[1]

-

Carbodiimide-Mediated Esterification: This approach offers milder reaction conditions, which can be advantageous for laboratory-scale synthesis.[1]

Experimental Protocols

Method 1: Acid-Catalyzed Dehydration-Condensation

This method involves the direct reaction between adamantane-1,3,5-triol and methacrylic acid in the presence of a strong acid catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Caption: Acid-Catalyzed Esterification Workflow

Detailed Protocol:

-

Reaction Setup: A 1-liter, five-necked flask is equipped with a mechanical stirrer, a thermometer, a Dean-Stark water separator, a Dimroth condenser, and an air inlet tube.[2]

-

Charging Reagents: The flask is charged with 92.1 g (0.5 mol) of 1,3,5-adamantanetriol, 258 g (3.0 mol) of methacrylic acid, 1.3 g (13 mmol) of concentrated sulfuric acid, 0.76 g (6.1 mmol) of p-methoxyphenol (as a polymerization inhibitor), and 500 mL of toluene.[2]

-

Reaction Execution: The mixture is stirred, and a continuous stream of air is supplied at a rate of 0.2 L/min.[2] The solution is heated to reflux, and the reaction is continued for 6 hours.[2] By-produced water is removed azeotropically using the Dean-Stark apparatus.[2]

-

Work-up and Purification:

-

After cooling the reaction mixture to room temperature, a 5 wt% aqueous sodium hydroxide solution is added to neutralize the remaining methacrylic acid and sulfuric acid, keeping the temperature below 35°C.[2]

-

The aqueous phase is separated.[2] The organic phase is then washed with an inorganic acid solution (e.g., dilute HCl or H₂SO₄) followed by washing with water to remove any remaining salts and acid.[2]

-

The organic solvent is removed under reduced pressure.[2]

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like n-hexane.

-

| Parameter | Value | Reference |

| Starting Material | Adamantane-1,3,5-triol | [2] |

| Reagent | Methacrylic Acid | [2] |

| Catalyst | Concentrated Sulfuric Acid | [2] |

| Solvent | Toluene | [2] |

| Inhibitor | p-Methoxyphenol | [2] |

| Reaction Time | 6 hours | [2] |

| Temperature | Reflux | [2] |

| Yield | 60-75% | [1] |

Method 2: Carbodiimide-Mediated Esterification

This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification under milder, non-acidic conditions. This is particularly useful for small-scale syntheses where avoiding harsh conditions is a priority.

Reaction Scheme:

Caption: Carbodiimide-Mediated Esterification Workflow

Detailed Protocol:

-

Reaction Setup: A round-bottom flask is charged with adamantane-1,3-diol, methacrylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Solvent and Reagent Addition: Anhydrous dimethylformamide (DMF) is added as the solvent. The flask is cooled in an ice bath. Dicyclohexylcarbodiimide (DCC) is then added portion-wise to the stirred solution.

-

Reaction Execution: The reaction is allowed to proceed at 0-20°C for 12-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

| Parameter | Value | Reference |

| Starting Material | Adamantane-1,3-diol | [1] |

| Reagent | Methacrylic Acid | [1] |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | [1] |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | [1] |

| Solvent | Dimethylformamide (DMF) | [1] |

| Reaction Time | 12-48 hours | [1] |

| Temperature | 0-20°C | [1] |

| Yield | 65-80% | [1] |

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, with characteristic signals for the adamantane cage protons and the methacrylate group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of key functional groups is confirmed by characteristic absorption bands, such as the C=O stretch of the ester at approximately 1700 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is employed to assess the purity of the final product.

The synthesis of this compound can be effectively achieved through either acid-catalyzed esterification or carbodiimide-mediated coupling. The choice of method will depend on the desired scale of the synthesis and the sensitivity of other functional groups that may be present on the adamantane core. The acid-catalyzed route is more suitable for larger-scale production, while the DCC coupling method provides a milder alternative for laboratory-scale synthesis. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.

References

An In-depth Technical Overview of 3,5-Dihydroxyadamantan-1-yl Methacrylate (CAS 115522-15-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,5-Dihydroxyadamantan-1-yl methacrylate, identified by CAS number 115522-15-1, is a functionalized adamantane derivative. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and current applications, with a focus on its role as a versatile building block in both materials science and drug discovery. The adamantane cage, a rigid and lipophilic hydrocarbon structure, imparts unique properties to molecules, making its derivatives, such as this compound, of significant interest in various research and development fields.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol .[1][2][3] The structure features a methacrylate group attached to a dihydroxylated adamantane core. This combination of a polymerizable functional group and a rigid, functionalized scaffold is key to its utility.

| Property | Value | Reference |

| CAS Number | 115522-15-1 | [1][2][4] |

| Molecular Formula | C14H20O4 | [1][2][3] |

| Molecular Weight | 252.31 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [3][5] |

| Purity | Available up to 99.98% | [5] |

Synthesis and Manufacturing

Detailed, publicly available protocols for the specific synthesis of this compound are limited. However, its structure suggests a synthetic route involving the esterification of 3,5-dihydroxyadamantane with methacrylic acid or one of its activated derivatives, such as methacryloyl chloride. The synthesis would require careful control of reaction conditions to ensure selective mono-esterification at the 1-position of the adamantane cage.

A generalized workflow for such a synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Applications

The primary applications of this compound stem from its unique bifunctional nature.

1. Polymer Science and Materials Chemistry:

The methacrylate group is readily polymerizable via free-radical polymerization. The bulky and rigid adamantane moiety, when incorporated into a polymer backbone, can significantly enhance the thermal and mechanical properties of the resulting material. These properties include a higher glass transition temperature (Tg), improved thermal stability, and increased etch resistance.

This compound is utilized in the formulation of advanced polymers and curable inkjet compositions.[6] Its dihydroxy functionality also allows for further chemical modification or cross-linking within the polymer matrix.

2. Drug Discovery and Development:

In the pharmaceutical context, this compound is classified as a drug intermediate.[1][5] The adamantane core is a well-established pharmacophore found in several approved drugs, where it can influence lipophilicity, metabolic stability, and receptor binding.

The methacrylate group, while not typically a feature of final drug products, can be used as a handle for further chemical elaboration. The dihydroxy groups provide points for attaching other pharmacologically active moieties or for conjugation to drug delivery systems.

A conceptual workflow for its use as a drug intermediate is outlined below.

Caption: Conceptual workflow for utilizing the compound as a drug intermediate.

Biological Activity and Mechanism of Action

Currently, there is a notable absence of publicly available scientific literature detailing specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound as a standalone compound. Its primary role appears to be that of a precursor or building block rather than a biologically active agent in its own right. Any biological effects would likely be conferred by the derivatives synthesized from it.

Experimental Protocols

Detailed experimental protocols for the use of this compound are proprietary to the commercial entities and research groups utilizing it. However, general experimental methodologies applicable to this compound would include:

-

Polymerization Reactions: Standard free-radical polymerization techniques, such as solution, bulk, or emulsion polymerization, initiated by thermal or photochemical initiators.

-

Esterification/Etherification: Standard organic synthesis protocols for the modification of the two hydroxyl groups.

-

Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry would be used to confirm the structure and purity of the compound and its derivatives.

Conclusion

This compound is a valuable chemical intermediate with significant potential in both advanced materials and medicinal chemistry. Its unique structure, combining a polymerizable methacrylate group with a functionalizable, rigid adamantane core, makes it a versatile tool for creating novel polymers and as a scaffold in the design of new therapeutic agents. While information on its intrinsic biological activity is scarce, its importance as a building block for more complex and potentially bioactive molecules is clear. Further research into the derivatives of this compound is likely to uncover novel applications and activities.

References

An In-depth Technical Guide to 3,5-Dihydroxyadamantan-1-yl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dihydroxyadamantan-1-yl Methacrylate, a unique bifunctional monomer. Its rigid adamantane core, combined with reactive hydroxyl and methacrylate groups, makes it a valuable building block in polymer chemistry and biomedical applications. This document details its chemical properties, synthesis protocols, and potential applications, with a focus on its role in advanced materials and drug delivery systems.

Chemical and Physical Properties

This compound is a derivative of adamantane, a cage-like hydrocarbon known for its high stability and rigidity. The presence of two hydroxyl groups and a polymerizable methacrylate group allows for a wide range of chemical modifications and applications.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₄ | [1][2][3] |

| Molecular Weight | 252.31 g/mol | [1][2][3] |

| IUPAC Name | (3,5-dihydroxy-1-adamantyl) 2-methylprop-2-enoate | [1] |

| CAS Number | 115522-15-1 | [2] |

| Appearance | White solid | |

| Solubility | Soluble in common organic solvents like dichloromethane and DMF. | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. The two most common laboratory-scale procedures are detailed below.

This is a widely used method involving the direct esterification of 3,5-dihydroxyadamantane (DHA) with methacrylic acid (MAA).

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3,5-dihydroxyadamantane (1 equivalent), methacrylic acid (1.1-1.5 equivalents), and a suitable solvent such as toluene.[1]

-

Catalyst Addition: Add a catalytic amount (0.5–2 mol%) of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1]

-

Polymerization Inhibitor: To prevent the polymerization of the methacrylate group, add a small amount of an inhibitor like hydroquinone (0.1–0.5 wt%).[1]

-

Reaction Conditions: Heat the mixture to reflux (typically 80–110°C) and monitor the removal of water in the Dean-Stark trap. The reaction progress can be tracked by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: After completion (typically 6–24 hours), cool the reaction mixture to room temperature. Neutralize the excess acid with an aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[1]

Caption: Workflow for Acid-Catalyzed Synthesis.

This method is suitable for smaller-scale synthesis under milder conditions, avoiding the use of strong acids.

Experimental Protocol:

-

Activation of Methacrylic Acid: In a flask under an inert atmosphere, dissolve methacrylic acid (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dimethylformamide (DMF). Cool the solution to 0°C.[1]

-

Carbodiimide Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DMF to the cooled mixture. Stir for 30 minutes to form the active O-acylisourea intermediate.[1]

-

Addition of Dihydroxyadamantane: Add a solution of 3,5-dihydroxyadamantane (1 equivalent) in DMF to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12–48 hours.[1]

-

Work-up and Purification: The dicyclohexylurea (DCU) byproduct precipitates out and can be removed by filtration. The filtrate is then diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried and concentrated. The final product is purified by column chromatography.[1]

Applications in Research and Development

The unique structure of this compound lends itself to several applications, particularly in polymer science and drug delivery.

| Application Area | Specific Use | Benefits | Reference |

| Polymer Chemistry | Monomer for specialty polymers and photoresist compositions. | The adamantane moiety enhances thermal stability and etch resistance of the resulting polymer. | [1] |

| Biomedical Materials | Crosslinker for hydrogels in tissue engineering and drug delivery. | The hydroxyl groups provide hydrophilicity and sites for further functionalization. The methacrylate group allows for polymerization to form hydrogel networks. | [1] |

| Drug Delivery | Component of polymer-drug conjugates and controlled-release formulations. | The rigid adamantane structure can provide a stable scaffold for drug attachment, and its lipophilicity can influence drug release kinetics. | [1] |

This compound can be polymerized to form a matrix for the encapsulation and controlled release of therapeutic agents. The adamantane core contributes to the mechanical strength and stability of the polymer, while the hydroxyl groups can be used to modulate the hydrophilicity and drug-polymer interactions.

Caption: Conceptual diagram of its application in drug delivery.

Structural Characterization Data

The structure of this compound can be confirmed using standard analytical techniques.

| Technique | Key Features | Reference |

| FT-IR | Characteristic peaks are observed around 3400-3500 cm⁻¹ for the O-H stretch of the hydroxyl groups, 1720 cm⁻¹ for the C=O stretch of the ester, and 1635 cm⁻¹ for the C=C stretch of the methacrylate group.[1] | [1] |

| ¹H NMR | In CDCl₃, representative signals include two singlets for the vinyl protons of the methacrylate group at approximately δ 6.1 and 5.6 ppm, and a singlet for the methyl group at around δ 1.9 ppm. The protons of the adamantane cage appear as a complex multiplet.[1] | [1] |

Safety and Handling

This compound is intended for research use only.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Adamantane Derivatives in Polymer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the rigid, thermally stable, and bulky adamantane cage into polymer structures has emerged as a compelling strategy for developing high-performance materials. This guide provides a comprehensive overview of the synthesis, properties, and characterization of adamantane-containing polymers, tailored for professionals in research, development, and drug discovery.

Introduction: The Adamantane Advantage in Polymer Chemistry

Adamantane, a diamondoid hydrocarbon, possesses a unique three-dimensional cage-like structure that imparts exceptional properties to polymeric materials.[1][2] When integrated into polymer backbones or as pendant groups, the adamantane moiety offers a multitude of benefits:

-

Enhanced Thermal Stability: The inherent rigidity of the adamantane structure restricts polymer chain mobility, leading to significantly higher glass transition temperatures (Tg) and decomposition temperatures (Td) compared to their non-adamantane counterparts.[3][4]

-

Improved Mechanical Properties: The bulky nature of adamantane increases the stiffness and strength of polymers, often resulting in higher tensile strength and modulus.[1][3]

-

Increased Solubility: Counterintuitively, the bulky adamantane group can disrupt polymer chain packing, which can lead to improved solubility in common organic solvents, thereby enhancing processability.[5]

-

Low Dielectric Constant: The introduction of the nonpolar adamantane cage can lower the dielectric constant of polymers, a crucial property for applications in microelectronics.[1]

-

Biocompatibility: Adamantane and its derivatives are generally considered biocompatible, opening avenues for their use in biomedical applications, including drug delivery systems.[6]

This guide will delve into the synthesis of key adamantane-based polymers, present their properties in a comparative format, provide detailed experimental protocols, and illustrate key synthetic pathways.

Synthesis of Adamantane-Based Polymers

The versatility of adamantane chemistry allows for its incorporation into a wide array of polymer families, including polyimides, polyamides, polycarbonates, epoxy resins, and poly(meth)acrylates.

Adamantane-Containing Polyimides and Polyamides

Adamantane-based diamines are key monomers for the synthesis of high-performance polyimides and polyamides. These polymers are typically prepared through a two-step polycondensation reaction.

Reaction Scheme: Synthesis of Adamantane Polyimide

Caption: General synthesis route for adamantane-containing polyimides.

Adamantane-Containing Polycarbonates

The synthesis of adamantane-containing polycarbonates often utilizes 1,3-bis(4-hydroxyphenyl)adamantane as a key diol monomer. The polymerization is typically carried out via interfacial polycondensation with phosgene or a phosgene equivalent.[5]

Adamantane-Based Epoxy Resins

Adamantane can be incorporated into epoxy resins either as a part of the epoxy monomer or as a curing agent. The diglycidyl ether of 1,3-bis(4-hydroxyphenyl)adamantane (DGEBAD) is a common adamantane-based epoxy monomer.[7]

Adamantane-Containing Methacrylate Polymers

Polymers derived from adamantyl methacrylates are synthesized through free-radical polymerization. These materials are of particular interest for applications in photoresists for microelectronics due to their high etch resistance.[1]

Quantitative Data on Polymer Properties

The inclusion of adamantane moieties has a profound and quantifiable impact on the properties of polymers. The following tables summarize key performance data for various adamantane-containing polymers.

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Specific Monomers | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Reference |

| Polyimide | 1,3-bis(4-aminophenyl)adamantane + various dianhydrides | 285 - 440 | > 500 | [8] |

| Polyimide | Copolyimide with 1.30% adamantane-1,3-diamine | 374 | > 530 | [9] |

| Epoxy Resin | DGEBAD cured with DDM | 163 | 401 | [7] |

| Polystyrene Derivative | Poly(4-(1-adamantyl)styrene) | 257 | - | [10] |

| Poly(methacrylate) | Poly(1-adamantyl methacrylate) | > 200 | ~340 | [1] |

| Poly(acrylate) | Poly(1-adamantyl acrylate) | 133 | 376 | [11] |

Table 2: Mechanical and Optical Properties of Adamantane-Containing Polymers

| Polymer Type | Specific Monomers | Tensile Strength (MPa) | Tensile Modulus (GPa) | Optical Transparency (%T at 400nm) | Reference | | :--- | :--- | :--- | :--- | :--- | | Polyimide | 1,3-bis(4-aminophenyl)adamantane based | - | - | > 80 |[8] | | Polyimide | Copolyimide with 1.30% adamantane-1,3-diamine | > 145 | - | 82 (at 430nm) |[9] | | Epoxy Resin | DGEBAD cured with DDM | 90 | - | - |[7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key adamantane-containing monomers and polymers, as well as for their characterization.

Synthesis of 1,3-Diaminoadamantane

1,3-Diaminoadamantane is a crucial monomer for high-performance polymers. It can be synthesized from 1,3-dibromoadamantane.[12][13]

Experimental Workflow: Synthesis of 1,3-Diaminoadamantane

Caption: Step-by-step workflow for the synthesis of 1,3-diaminoadamantane.

Protocol:

-

Reaction Setup: In a reaction vessel, combine 1,3-dibromoadamantane, urea, trifluoroacetic acid, and diphenyl ether as the solvent.[12]

-

Reaction: Heat the mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After cooling, the reaction mixture is extracted with chloroform.[12]

-

Purification: The organic layer is concentrated. The resulting solid is dissolved in 2M HCl, and the aqueous layer is separated and then basified with NaOH to a pH of 11.[12]

-

Isolation: The product is extracted with chloroform, dried over magnesium sulfate, and the solvent is removed under vacuum to yield 1,3-diaminoadamantane.[12]

Synthesis of Adamantane-Containing Polyimide

Protocol:

-

Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic dicarboxylic acid (1 equivalent), N-methyl-2-pyrrolidone (NMP), lithium chloride, and pyridine.[5]

-

Amine Addition: To this solution, add 1,3-bis(4-aminophenyl)adamantane (1 equivalent) and triphenyl phosphite as a condensing agent.[5]

-

Polymerization: Heat the reaction mixture to 105-130 °C and maintain for 3-6 hours to form the poly(amic acid).[5]

-

Imidization: The poly(amic acid) is then converted to the polyimide either by thermal treatment (heating to 250-300 °C) or by chemical imidization using a dehydrating agent like acetic anhydride and a catalyst like pyridine.

-

Precipitation and Purification: Cool the polymer solution and precipitate it into a non-solvent such as ethanol. The fibrous polymer is collected by filtration, washed thoroughly with hot water and ethanol, and dried under vacuum.[5]

Characterization of Adamantane-Containing Polymers

Workflow for Polymer Characterization

Caption: Typical workflow for the characterization of adamantane polymers.

Protocols:

-

Gel Permeation Chromatography (GPC/SEC):

-

Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., THF, DMF) at a concentration of 1-2 mg/mL.[3]

-

Analysis: Inject the filtered solution into the GPC/SEC system. The mobile phase and column selection are critical and depend on the polymer's solubility and molecular weight range.[3]

-

Data Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to polystyrene or other suitable standards.[3]

-

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place 5-10 mg of the polymer sample in a TGA pan.[3]

-

Analysis: Heat the sample from room temperature to 800-1000 °C at a heating rate of 10-20 °C/min under a nitrogen or air atmosphere.[3]

-

Data Interpretation: Determine the onset of decomposition and the temperature at 5% or 10% weight loss (Td5 or Td10).[3]

-

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Seal 5-10 mg of the polymer sample in a DSC pan.[3]

-

Analysis: Typically, a heat-cool-heat cycle is performed. Heat the sample to a temperature above its expected Tg, cool it at a controlled rate, and then heat it again at a rate of 10 °C/min.[3]

-

Data Interpretation: Determine the glass transition temperature (Tg) from the second heating scan.[3]

-

Applications in Drug Development and Beyond

The unique properties of adamantane-based polymers make them highly attractive for a range of advanced applications:

-

Drug Delivery: The hydrophobic adamantane cage can encapsulate drug molecules, leading to enhanced drug loading and controlled release profiles.[6] Adamantane-functionalized polymers can also be used for targeted drug delivery.[14]

-

High-Performance Plastics: Their exceptional thermal and mechanical stability makes them suitable for demanding applications in the aerospace and automotive industries.

-

Microelectronics: Adamantane-containing polymers, particularly poly(meth)acrylates, are used as photoresists in the fabrication of integrated circuits due to their high etch resistance.[1]

-

Membranes for Gas Separation: The rigid structure of adamantane can create polymers with high free volume, which is beneficial for gas separation applications.

Conclusion

Adamantane derivatives serve as powerful building blocks for the synthesis of a new generation of high-performance polymers. Their unique cage-like structure provides a reliable means to enhance thermal stability, mechanical strength, and other critical properties. The synthetic routes and characterization protocols detailed in this guide offer a solid foundation for researchers and scientists to explore the vast potential of adamantane-based polymers in their respective fields, from advanced materials to innovative drug delivery systems. The continued exploration of new adamantane-based monomers and polymer architectures promises to unlock even more advanced applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Installation of the adamantyl group in polystyrene- block -poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separate ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00113J [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Hydroxyl Groups in Adamantane Monomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, and thermodynamically stable tricycle[3.3.1.1^3,7^]decane, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique three-dimensional structure provides a robust framework for the precise spatial arrangement of functional groups, influencing the pharmacokinetic and pharmacodynamic properties of derivative molecules. Among the various functionalizations, the introduction of hydroxyl (-OH) groups plays a critical role in modulating the physicochemical and biological properties of adamantane monomers. This technical guide provides an in-depth exploration of the multifaceted role of hydroxyl groups in adamantane monomers, focusing on their impact on solubility, biological activity, and synthetic strategies.

Influence of Hydroxyl Groups on Physicochemical Properties

The introduction of hydroxyl groups onto the adamantane core significantly alters its physicochemical properties, most notably its solubility and melting point. The nonpolar nature of the parent adamantane molecule results in very low solubility in aqueous solutions.[1][2] Hydroxylation introduces polarity, enabling hydrogen bonding with water molecules and thereby increasing aqueous solubility. This effect is generally proportional to the number of hydroxyl groups introduced.

Table 1: Physicochemical Properties of Adamantane and its Hydroxylated Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |

| Adamantane | C₁₀H₁₆ | 136.24 | ~270 (sublimes)[1] | Practically insoluble[1][2] |

| 1-Adamantanol | C₁₀H₁₆O | 152.24 | ~247 (sublimes)[3] | Partly miscible/Slightly soluble[4][5] |

| 1,3-Adamantanediol | C₁₀H₁₆O₂ | 168.24 | ~260[6] | Slightly soluble[5] |

| 1,3,5-Adamantanetriol | C₁₀H₁₆O₃ | 184.24 | Not readily available | Low solubility[7] |

Role in Biological Activity and Drug Design

The strategic placement of hydroxyl groups on the adamantane scaffold is a key strategy in drug design, influencing a molecule's binding affinity to biological targets and its metabolic stability.

Neuroprotective Agents: NMDA Receptor Antagonism

Adamantane derivatives, such as memantine, are well-known non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor leads to excessive calcium (Ca²⁺) influx, resulting in excitotoxicity and neuronal cell death, a hallmark of neurodegenerative diseases like Alzheimer's.[8][9] By blocking the NMDA receptor channel, these drugs modulate Ca²⁺ entry and mitigate neuronal damage. The presence and position of hydroxyl groups can influence the binding affinity and specificity of these antagonists to the receptor.

Caption: NMDA receptor signaling and inhibition by hydroxylated adamantane.

Metabolic Stability

The in vivo metabolism of adamantane-containing drugs often involves hydroxylation of the adamantane cage by cytochrome P450 enzymes.[10] Introducing hydroxyl groups during synthesis can preemptively address metabolic pathways, potentially leading to derivatives with improved metabolic stability and pharmacokinetic profiles.

Experimental Protocols

The synthesis and characterization of hydroxylated adamantane monomers require specific and controlled experimental procedures.

Synthesis of Hydroxylated Adamantane Monomers

Protocol 3.1.1: Synthesis of 1-Adamantanol (Chemical Oxidation)

This protocol is based on the oxidation of adamantane.

-

Materials: Adamantane, fuming sulfuric acid, acetic anhydride, nitric acid, methanol, activated carbon.

-

Procedure:

-

In a suitable reaction vessel, dissolve adamantane crystals in fuming sulfuric acid with stirring.

-

Add acetic anhydride to the solution and continue stirring.

-

Slowly add nitric acid to the reaction mixture while controlling the temperature.

-

After the reaction is complete, quench the reaction by pouring it over ice.

-

Neutralize the solution and extract the product with an organic solvent.

-

Purify the crude product by recrystallization from a suitable solvent like methanol, after treatment with activated carbon.

-

Protocol 3.1.2: Synthesis of 1,3-Adamantanediol (from 1-Adamantanol)

This protocol outlines the further hydroxylation of 1-adamantanol.

-

Materials: 1-Adamantanol, fuming sulfuric acid, acetic anhydride, nitric acid, methanol, activated carbon.

-

Procedure:

-

Dissolve 1-adamantanol in fuming sulfuric acid and acetic anhydride.[[“]]

-

Carefully add nitric acid to the mixture, maintaining a controlled temperature.[[“]]

-

After the reaction, dilute the mixture with water and neutralize it.

-

The product can be purified by extraction and recrystallization from methanol after treatment with activated carbon to yield 1,3-adamantanediol crystals.[[“]]

-

Protocol 3.1.3: Biocatalytic Synthesis of 1-Adamantanol

This protocol utilizes microbial hydroxylation for a regioselective synthesis.

-

Materials: Adamantane, Streptomyces griseoplanus culture, appropriate growth medium, Tween 60, organic solvent for extraction.

-

Procedure:

-

Cultivate Streptomyces griseoplanus in a suitable growth medium.

-

Introduce adamantane into the culture medium, often with a surfactant like Tween 60 to improve dispersion.[12]

-

Incubate the culture under controlled conditions (e.g., 72 hours) to allow for microbial transformation.[12]

-

After incubation, extract the product from the culture broth using an appropriate organic solvent.

-

Isolate and purify 1-adamantanol from the extract using chromatographic techniques.

-

Caption: General workflow for synthesis and characterization of hydroxylated adamantanes.

Characterization of Hydroxylated Adamantane Monomers

A combination of analytical techniques is employed to confirm the structure and purity of the synthesized hydroxylated adamantane monomers.

Protocol 3.2.1: General Characterization Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment and confirm the presence and position of hydroxyl groups and protons on the adamantane cage.

-

¹³C NMR: To identify the number of unique carbon atoms and confirm the carbon skeleton of the adamantane derivative.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

Mass Spectrometry (MS):

-

To determine the molecular weight of the compound and analyze its fragmentation pattern, which aids in structural elucidation.

-

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often used.

-

-

Gas Chromatography (GC):

-

To assess the purity of the synthesized compound and to separate it from any starting materials or byproducts.

-

-

Infrared (IR) Spectroscopy:

-

To identify the presence of functional groups, particularly the characteristic broad O-H stretching vibration of the hydroxyl group.

-

Conclusion

The introduction of hydroxyl groups into adamantane monomers is a powerful strategy for tuning their physicochemical and biological properties. This targeted functionalization enhances aqueous solubility, modulates biological activity, and influences metabolic stability, making hydroxylated adamantane derivatives highly valuable building blocks in the development of novel therapeutics and advanced materials. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers to explore the vast potential of these versatile molecules.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Adamantanol | 768-95-6 [chemicalbook.com]

- 4. 1-Adamantanol CAS 768-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 1,3-Adamantanediol CAS 5001-18-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. benchchem.com [benchchem.com]

- 7. 1,3,5-Adamantanetriol [chembk.com]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Enhanced NMDA receptor-mediated intracellular calcium signaling in magnocellular neurosecretory neurons in heart failure rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. consensus.app [consensus.app]

- 12. 1,3,5-Adamantanetriol | C10H16O3 | CID 9899022 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Adamantyl Methacrylates in Polymer Chemistry

Adamantyl methacrylates are a unique class of monomers that have garnered significant attention in polymer chemistry due to the incorporation of the bulky, rigid, and highly lipophilic adamantyl group. This guide provides a comprehensive overview of their synthesis, polymerization, properties, and applications, with a particular focus on their relevance in advanced materials and drug delivery systems.

Introduction

The adamantane molecule, a tricyclic alkane with a diamondoid structure, imparts exceptional properties to polymers when incorporated as a pendant group on a methacrylate backbone. These properties include high glass transition temperature (Tg), enhanced thermal stability, improved mechanical strength, and unique solubility characteristics. These attributes make poly(adamantyl methacrylate) (PAdMA) and its copolymers highly valuable in a range of applications, from photoresists in the microelectronics industry to advanced drug delivery vehicles.[1][2][3]

Synthesis of Adamantyl Methacrylate Monomers

Adamantyl methacrylate monomers are typically synthesized through the esterification of an adamantyl alcohol with methacryloyl chloride.[4] The reaction conditions can be optimized to achieve high yields. A common method involves the use of a base, such as pyridine, in a suitable solvent. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-base has been shown to reproducibly generate the desired products in good yields.[4]

Polymerization of Adamantyl Methacrylates

Polymers of adamantyl methacrylate can be synthesized via several polymerization techniques, each offering distinct advantages in controlling the polymer architecture and properties.

-

Free Radical Polymerization: This is a common and robust method for polymerizing adamantyl methacrylates.[2][5] Initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are typically used. This method is less sensitive to impurities compared to other techniques.[2]

-

Anionic Polymerization: Living anionic polymerization allows for the synthesis of PAdMA with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, Mw/Mn ≈ 1.1).[1][6][7] This technique is crucial for creating block copolymers with precise architectures.[6][7] However, it requires stringent reaction conditions to prevent side reactions.[6]

-

Group Transfer Polymerization (GTP): GTP is another controlled polymerization method that can be employed to synthesize PAdMA.[8]

The bulky adamantyl group can influence the polymerization kinetics and the stereoregularity (tacticity) of the resulting polymer chain, which in turn affects the material's properties.[7][9]

Properties of Poly(adamantyl methacrylate)

The incorporation of the adamantyl moiety significantly enhances the properties of the methacrylate polymer compared to conventional poly(methyl methacrylate) (PMMA).

PAdMA exhibits a significantly higher glass transition temperature (Tg) and thermal stability compared to PMMA. The rigid adamantyl group restricts the segmental motion of the polymer chains, leading to a higher Tg.[1][2] The Tg of PAdMA can range from 183°C to over 250°C, depending on the specific monomer and polymerization method.[1][7][10]

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |

| Poly(1-adamantyl methacrylate) (PAdMA) | 195 - 220 °C[8][11] | ~340 °C[12] |

| Poly(1-adamantyl acrylate) (PAdA) | 133 °C[6] | 376 °C[6] |

| Poly(1-adamantylmethyl methacrylate) | 201 °C[10] | - |

| Poly(4-(1-adamantyl)phenyl methacrylate) | 253 °C[10] | - |

| Poly(methyl methacrylate) (PMMA) | ~105 °C | ~280 °C |

The rigidity of the adamantane structure also contributes to improved mechanical properties, such as increased hardness and modulus.[2][5] Furthermore, adamantyl methacrylate polymers often exhibit high optical transparency (>95% in the UV-visible region) and a higher refractive index (1.51–1.52) compared to PMMA.[2][5] They also demonstrate lower water absorption and a lower dielectric constant.[2][5]

| Property | Poly(adamantyl methacrylate) | Poly(methyl methacrylate) |

| Refractive Index | 1.51 - 1.52[2][5] | ~1.49 |

| Water Absorption | Lower[2][5] | Higher |

| Dielectric Constant | Lower[2][5] | Higher |

Applications

The unique combination of properties of adamantyl methacrylate polymers makes them suitable for a variety of high-performance applications.

One of the most significant applications of adamantyl methacrylates is in the formulation of photoresists for advanced lithography, particularly for 193 nm (ArF) and 248 nm (KrF) processes.[3][13][14] The adamantyl group provides etch resistance and helps to control the dissolution behavior of the polymer film in the developer solution.[15][16] In chemically amplified resists, the acid-labile nature of the adamantyl ester allows for precise patterning upon exposure to light and subsequent thermal processing.[13]

The lipophilic and biocompatible nature of the adamantane moiety makes it an attractive component for drug delivery systems.[17] Adamantyl groups can be incorporated into amphiphilic block copolymers to form micelles or other nanoparticles for encapsulating and delivering hydrophobic drugs.[18][19] The adamantane can act as a physical cross-linker in hydrogels, enhancing their mechanical properties.[20] Furthermore, adamantane's ability to form strong inclusion complexes with cyclodextrins offers a versatile platform for creating targeted and stimuli-responsive drug delivery systems.[17]

Experimental Protocols

Materials:

-

1-Adamantanol

-

Methacryloyl chloride

-

Pyridine

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-adamantanol in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine and DABCO to the solution and cool the mixture in an ice bath.

-

Slowly add methacryloyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 1-adamantyl methacrylate.

Materials:

-

1-Adamantyl methacrylate (AdMA)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous toluene or other suitable solvent

-

Methanol or hexane (for precipitation)

Procedure:

-

Dissolve the AdMA monomer and the initiator (AIBN or BPO) in the anhydrous solvent in a Schlenk flask.

-

Degas the solution by several freeze-pump-thaw cycles to remove oxygen.

-

Place the flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).

-

Allow the polymerization to proceed for the desired time (typically several hours).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a non-solvent such as methanol or hexane with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent and dry it in a vacuum oven to a constant weight.

Conclusion

Adamantyl methacrylates are versatile building blocks in polymer chemistry, enabling the creation of materials with exceptional thermal, mechanical, and optical properties. Their application in high-technology areas such as microelectronics and biomedicine continues to expand. For researchers and drug development professionals, the unique characteristics of adamantyl-containing polymers offer exciting opportunities for designing next-generation materials and therapeutic systems. The ability to tailor their properties through controlled polymerization techniques further enhances their potential for specialized applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. polymersource.ca [polymersource.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. polymersource.ca [polymersource.ca]

- 12. researchgate.net [researchgate.net]

- 13. dakenchem.com [dakenchem.com]

- 14. Sinomer® EADMA 2-Ethyl-2-Adamantyl Methacrylate | ArF Photoresist Monomer [sinocurechem.com]

- 15. mdpi.com [mdpi.com]

- 16. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Dihydroxyadamantane Compounds: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, cage-like structure of adamantane and its derivatives has garnered significant interest in medicinal chemistry and materials science. Among these, dihydroxyadamantane compounds, characterized by the presence of two hydroxyl groups on the adamantane scaffold, exhibit a unique combination of properties that make them versatile building blocks for a range of applications. Their inherent lipophilicity, thermal stability, and synthetic tractability have led to their exploration as antiviral agents, neuroprotective compounds, and components in advanced polymers and dental materials. This technical guide provides a comprehensive overview of the potential applications of dihydroxyadamantane compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Core Applications of Dihydroxyadamantane Compounds

The applications of dihydroxyadamantane compounds are diverse, spanning from therapeutics to advanced materials. The strategic placement of hydroxyl groups on the adamantane core allows for further functionalization, leading to a wide array of derivatives with tailored properties.

Pharmaceutical Applications

The rigid adamantane scaffold is known to enhance the metabolic stability and bioavailability of drug candidates.[1] Dihydroxyadamantane derivatives have shown promise in several therapeutic areas:

-

Antiviral Activity: Adamantane derivatives have a history in antiviral therapy, with amantadine and rimantadine being early examples used against influenza A.[2] Dihydroxyadamantane-based compounds are being investigated for their potential to overcome resistance and broaden the spectrum of activity. Some derivatives have shown marked activity against various influenza A strains.[2] The primary mechanism of action for many adamantane-based antivirals is the inhibition of the M2 proton channel of the influenza A virus, which is crucial for viral uncoating.[3][4]

-

Neuroprotective Effects: Several adamantane derivatives exhibit neuroprotective properties.[5][6][7] For instance, 5-hydroxyadamantan-2-one has demonstrated significant cerebrovascular and neuroprotective activity in models of brain ischemia, a mechanism presumed to involve the GABAergic system.[5][7] Unlike memantine, an established adamantane-based NMDA receptor antagonist, this compound does not block NMDA receptors but enhances cerebral blood flow.[5][7] Other derivatives are being explored as NMDA receptor antagonists for conditions like Alzheimer's disease.[4]

-

Antitumor Potential: The potential of 1,3-dihydroxyadamantane as an antitumor agent is an area of ongoing research.[1]

Materials Science Applications

The high stability and defined geometry of the dihydroxyadamantane core make it a valuable component in the development of advanced materials.[3]

-

Polymers and Coatings: Incorporation of dihydroxyadamantane into polymer chains can enhance their mechanical strength, thermal stability, and chemical resistance.[3] These improved properties are beneficial for creating durable coatings and high-performance polymers.

-

Photoresists: In the semiconductor industry, adamantane-modified photoresist materials have shown improved performance.[8] The rigid structure of dihydroxyadamantane can contribute to the thermal stability and etching resistance of these materials.

-

Dental Resins: Dihydroxyadamantane is used in the synthesis of novel dimethacrylates for dental resin mixtures.[3][9] Its inclusion can enhance the mechanical properties and durability of dental restoration materials.[3]

Quantitative Data

This section summarizes the available quantitative data on the performance of dihydroxyadamantane compounds in various applications.

Table 1: Antiviral Activity of Dihydroxyadamantane Derivatives

| Compound/Derivative | Virus Strain | Assay Type | IC50 (µM) | Reference |

| Amantadine Analogues (e.g., 5a, 6a, 7a) | Influenza A H2N2 | Not Specified | Markedly Active | [2] |

| Amantadine Analogues (e.g., 5a, 6a, 7a) | Influenza A H3N2 | Not Specified | Markedly Active | [2] |

| Amantadine Analogues (e.g., 4b,c, 6d) | Influenza A H1N1 | Not Specified | Markedly Active | [2] |

| Spiro[piperidine-4,2'-adamantane] (25) | Influenza A | Not Specified | 12-fold more active than amantadine | [10] |

| Adamantane Derivatives | Vaccinia Virus | In vitro | 0.133 - 0.515 | [11] |

Table 2: Neuroprotective Effects of Dihydroxyadamantane Derivatives

| Compound/Derivative | Model | Effect | Quantitative Data | Reference |

| 5-hydroxyadamantan-2-one | Hypergravity Ischemia in rats | Increased survival rate | 80% survival with 100 mg/kg dose | [6] |

| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | Amyloid β-induced oxidative stress in mouse hippocampus | Attenuation of oxidative stress | Significant reduction in TNF-α and IL-1β | [12] |

Table 3: Thermal Properties of Adamantane-Containing Polymers

| Polymer | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) | Reference |

| Poly(1,3-adamantane) | 205 | 488 | [5] |

| Poly(1-adamantyl methacrylate) (PADMA) | 170 | ca. 340 | [5] |

| Poly(4-(1-adamantyl)phenyl methacrylate) | - | Slight improvement over commercial PMMA | [13] |

| Poly(2,6-dimethyl-4-(1-adamantyl)phenyl methacrylate) | - | Slight improvement over commercial PMMA | [13] |

Table 4: Mechanical Properties of Experimental Dental Composites

| Resin Matrix (BisGMA:TEGDMA molar ratio) | Filler Content (wt%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Reference |

| 1:1 | 70 | Higher than 7:3 ratio | Higher than 7:3 ratio | [14] |

| 7:3 | 70 | Lower than 1:1 ratio | Lower than 1:1 ratio | [14] |

| Not Specified | 40 vol% (FUDMA-based) | 120.3 ± 10.4 | - | [15] |

| Not Specified | 40 vol% (Bis-GMA-based) | 105.8 ± 10.0 | - | [15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,3-dihydroxyadamantane and key biological assays.

Synthesis of 1,3-Dihydroxyadamantane

Method 1: From Adamantane [5][16]

This method involves a two-step reaction followed by a refining process.

-

Step 1: Synthesis of 1,3-Dibromoadamantane

-

Under the catalytic effect of iron, slowly add adamantane to liquid bromine.

-

After the bromination synthesis reaction is complete, remove superfluous bromine using sodium bisulfate.

-

Obtain 1,3-dibromoadamantane through recrystallization.

-

-

Step 2: Synthesis of 1,3-Dihydroxyadamantane

-

React the obtained 1,3-dibromoadamantane with formic acid and sodium formate.

-

This reaction generates crude 1,3-dihydroxyadamantane.

-

-

Step 3: Post-Refining Process

-

Dissolve the crude 1,3-dihydroxyadamantane in anhydrous methanol by heating to reflux for 20-40 minutes.

-

After cooling slightly, perform pressure filtration and concentrate the methanol.

-

After reclaiming a portion of the methanol, cool the solution and add ethyl acetate to precipitate the purified 1,3-dihydroxyadamantane. This method can achieve a final product yield of over 90% with a purity of not less than 99%.[5]

-

Method 2: From 3-Hydroxyadamantane-1-carboxylic acid [8]

This method involves chlorination, decarbonylation, and hydrolysis.

-

Step 1: Synthesis of 1,3-Dichloro Adamantane

-

React 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride. This process involves chlorination and decarbonylation to form 1,3-dichloro adamantane.

-

Purify the 1,3-dichloro adamantane by washing the crude product with a NaOH solution.

-

-

Step 2: Synthesis of 1,3-Adamantanediol

-

Add 100 g of 1,3-dichloro adamantane, 86 mL of triethylamine, and 1000 mL of water to a stainless-steel reactor lined with polytetrafluoroethylene.

-

Pressurize the reactor with nitrogen to 0.5-0.6 MPa and heat to 110–130 °C for 6 hours.

-

After the reaction, concentrate the solution to obtain a solid.

-

Dissolve the solid in tetrahydrofuran or methanol and separate the solid-liquid phase by filtration.

-

Collect and concentrate the filtrate to obtain the final product, 1,3-adamantanediol, as a white solid with a purity above 99%.[8]

-

Antiviral Plaque Reduction Assay[1][3]

This assay is a standard method to quantify the inhibition of viral replication.

-

Materials:

-

Confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

-

Virus stock (e.g., Influenza A virus) of known titer.

-

Dihydroxyadamantane derivatives at various concentrations.

-

Serum-free cell culture medium.

-

Overlay medium (e.g., 2X MEM with 1.2% agarose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

-

-

Procedure:

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Prepare serial dilutions of the test compound in serum-free medium.

-

Pre-incubate the virus stock with each drug dilution for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-drug mixture for 1 hour at 37°C.

-

Remove the inoculum and wash the cells with PBS.

-

Add 2 ml of the overlay medium to each well and allow it to solidify.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for influenza).

-

Fix the cells with 10% formalin for at least 4 hours.

-

Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Neuroprotective MTT Assay[8]

The MTT assay is a colorimetric assay to assess cell viability.

-

Materials:

-

SH-SY5Y cells (or other neuronal cell line).

-

Glutamate or another neurotoxic agent.

-

Dihydroxyadamantane derivatives at various concentrations.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Induce neurotoxicity by treating the cells with a specific concentration of glutamate (e.g., 500 µM).

-

Simultaneously, treat the cells with various concentrations of the dihydroxyadamantane derivative.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Mechanisms of Action and Signaling Pathways

The biological activities of dihydroxyadamantane compounds are attributed to their interaction with specific molecular targets.

Antiviral Mechanism: Inhibition of Influenza A M2 Proton Channel

Many adamantane-based antiviral drugs, including amantadine and its derivatives, function by blocking the M2 proton channel of the influenza A virus.[3][4] This channel is essential for the virus to uncoat its genetic material within the host cell. By blocking this channel, the adamantane compound prevents the acidification of the viral interior, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm, thereby halting viral replication.[3] The adamantane cage binds within the pore of the M2 channel, with the amino group forming hydrogen bonds with key residues like Serine-31.[1]

Neuroprotection: Modulation of NMDA and GABAergic Systems

The neuroprotective effects of certain dihydroxyadamantane derivatives are linked to their interaction with key neurotransmitter systems.

-

NMDA Receptor Antagonism: Some adamantane derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases. By blocking the NMDA receptor channel, these compounds can prevent excessive calcium influx and subsequent neuronal damage.

-

GABAergic System Modulation: The cerebrovascular and neuroprotective activity of compounds like 5-hydroxyadamantan-2-one is thought to involve the GABAergic system.[5][7] This effect is eliminated by the GABA-A receptor antagonist bicuculline, suggesting a mechanism that enhances GABAergic signaling, which is the primary inhibitory neurotransmitter system in the central nervous system.[5][7] Enhanced GABAergic activity can counteract excitotoxicity and promote neuronal survival.

Experimental Workflows

The following diagrams illustrate typical workflows for key experimental procedures.

Conclusion

Dihydroxyadamantane compounds represent a promising class of molecules with significant potential across various scientific and industrial domains. Their unique structural and chemical properties have already led to the development of derivatives with notable antiviral and neuroprotective activities. Furthermore, their application in materials science continues to expand, offering avenues for creating more robust and high-performance polymers, coatings, and dental materials. The synthetic versatility of the dihydroxyadamantane scaffold ensures that a vast chemical space remains to be explored, promising the discovery of new compounds with enhanced efficacy and novel applications. Further research, particularly in elucidating detailed structure-activity relationships and optimizing synthetic routes, will be crucial in fully realizing the potential of this fascinating class of compounds.

References

- 1. Interaction of aminoadamantane derivatives with the influenza A virus M2 channel-docking using a pore blocking model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and thermal, optical, and mechanical properties of sequence-controlled poly(1-adamantyl acrylate)-block-poly(n-butyl acrylate) containing polar side group | Semantic Scholar [semanticscholar.org]

- 4. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]

- 12. Flexural Properties and Elastic Modulus of Different Esthetic Restorative Materials: Evaluation after Exposure to Acidic Drink - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comparative study on the mechanical and antibacterial properties of BPA-free dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

solubility of 3,5-Dihydroxyadamantan-1-yl Methacrylate in common solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dihydroxyadamantan-1-yl Methacrylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the molecule's structural components, a detailed experimental protocol for determining its solubility in common solvents, and the factors influencing this critical physicochemical property. This guide is intended to equip researchers with the foundational knowledge and practical methodology required for their work with this compound.

Introduction to this compound

This compound is a bifunctional monomer possessing a rigid, three-dimensional adamantane core, two hydroxyl groups, and a polymerizable methacrylate group. This unique combination of functionalities makes it a valuable building block in the synthesis of advanced polymers for applications in drug delivery, medical devices, and high-performance materials. The solubility of this monomer is a critical parameter that influences its polymerization kinetics, formulation development, and ultimately, the performance of the final product.

Predicted Solubility Profile

The molecule's solubility is governed by the interplay of its three key structural features:

-

Adamantane Core: This bulky, nonpolar hydrocarbon cage structure is inherently hydrophobic and contributes to solubility in nonpolar organic solvents.

-

Hydroxyl Groups (-OH): The two hydroxyl groups are polar and capable of forming hydrogen bonds. This feature enhances solubility in polar protic solvents like water and alcohols.

-

Methacrylate Group: The ester functionality of the methacrylate group provides some polarity, contributing to its solubility in a range of organic solvents.

Based on these structural components, the following solubility profile is anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderate to High | The two hydroxyl groups can form strong hydrogen bonds with solvents like water, ethanol, and methanol, promoting dissolution. |

| Polar Aprotic | Moderate | Solvents such as acetone, THF, and DMSO can interact with the polar hydroxyl and methacrylate groups, leading to reasonable solubility. |

| Nonpolar | Low to Moderate | The large, nonpolar adamantane core will favor interaction with nonpolar solvents like hexane and toluene. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound.[1][2][3][4]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[2]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[2]

-

-

Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the selected solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Structure-Solubility Relationship

Caption: Influence of structural components on solubility.

Conclusion

The solubility of this compound is a complex property dictated by the balance of its hydrophobic adamantane core and its hydrophilic hydroxyl and methacrylate functionalities. While quantitative data is sparse, a systematic approach to its determination, as outlined in this guide, will enable researchers to generate the necessary data for their specific applications. Understanding and quantifying the solubility of this monomer is paramount for its effective utilization in the development of novel materials and therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dihydroxyadamantan-1-yl Methacrylate

Introduction

3,5-Dihydroxyadamantan-1-yl methacrylate is a bifunctional monomer possessing a rigid adamantane core, two hydroxyl groups, and a polymerizable methacrylate moiety.[1] This unique combination of functionalities makes it a valuable building block in the synthesis of advanced polymers for various applications, including dental resins, photoresists for microfabrication, and drug delivery systems.[2][3] The adamantane structure imparts high thermal stability and mechanical strength, while the hydroxyl groups enhance hydrophilicity and provide sites for further chemical modification.[1] The methacrylate group allows for straightforward incorporation into polymer chains via free-radical polymerization.

This document provides a detailed experimental protocol for the synthesis of this compound via acid-catalyzed esterification of 1,3-adamantanediol with methacrylic acid.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 1,3,5-Adamantanetriol | 92.1 g (0.5 mol) | [4] |

| Methacrylic Acid | 258 g (3.0 mol) | [4] |

| Catalyst | ||

| Concentrated Sulfuric Acid | 1.3 g (13 mmol) | [4] |

| Inhibitor | ||

| p-Methoxyphenol | 0.76 g (6.1 mmol) | [4] |

| Solvent | ||

| Toluene | 500 mL | [4] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Time | 6 hours | [4] |

| Product Information | ||

| Molecular Formula | C14H20O4 | [1][5] |

| Molecular Weight | 252.31 g/mol | [1][5] |

| Yield | 60-75% (reported for similar methods) | [1] |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol details the synthesis of this compound from 1,3,5-adamantanetriol and methacrylic acid using an acid catalyst and a polymerization inhibitor.[4]

Materials:

-

1,3,5-Adamantanetriol

-

Methacrylic acid

-

Concentrated sulfuric acid

-

p-Methoxyphenol

-

Toluene

-

5 wt% Sodium hydroxide solution

-

Ethyl acetate (for extraction)

-

Water (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

1 L five-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dean-Stark apparatus

-

Reflux condenser

-

Air inlet tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 1 L five-necked flask equipped with a mechanical stirrer, thermometer, Dean-Stark apparatus connected to a reflux condenser, and an air inlet tube, add 1,3,5-adamantanetriol (92.1 g, 0.5 mol), methacrylic acid (258 g, 3.0 mol), p-methoxyphenol (0.76 g, 6.1 mmol), and toluene (500 mL).[4]

-

Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (1.3 g, 13 mmol) to the reaction mixture.[4]

-

Reaction: Begin bubbling a slow stream of air through the solution.[4] Heat the mixture to reflux and maintain the reaction for 6 hours.[4] Water produced during the reaction will be collected in the Dean-Stark trap.[4]

-

Cooling and Neutralization: After 6 hours, cool the reaction mixture to room temperature.[4] While stirring, slowly add a 5 wt% aqueous sodium hydroxide solution to neutralize the remaining methacrylic acid and sulfuric acid.[4] Maintain the temperature below 35°C during neutralization.[4]

-

Extraction: Transfer the mixture to a separatory funnel. The product is expected to be primarily in the aqueous phase.[4] Separate the layers and extract the aqueous phase with an organic solvent such as ethyl acetate.[4]

-

Washing: Wash the combined organic extracts with water to remove any remaining impurities.[4]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by crystallization.[1][4]

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,3-Adamantanediol CAS 5001-18-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. JP2007015962A - Method for producing 3,5-dihydroxy-1-adamantyl acrylates - Google Patents [patents.google.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Free Radical Polymerization of 3,5-Dihydroxyadamantan-1-yl Methacrylate (DHAMA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the free radical polymerization of 3,5-dihydroxyadamantan-1-yl methacrylate (DHAMA), a functional monomer notable for imparting high thermal stability, rigidity, and reactive hydroxyl groups to polymers. The resulting polymer, poly(this compound) or poly(DHAMA), has significant potential in advanced applications such as photoresists for microelectronics, high-performance coatings, and as a component in biomedical devices and drug delivery systems.[1]

Introduction

The adamantane moiety, a rigid, diamondoid hydrocarbon cage, incorporated into a polymer backbone, enhances properties such as glass transition temperature (Tg), thermal stability, and mechanical strength.[1] The two hydroxyl groups on the adamantane cage of DHAMA offer sites for further chemical modification, such as cross-linking or the attachment of bioactive molecules, making poly(DHAMA) a versatile platform for material design.